2-cyclopropaneamido-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide
説明
2-cyclopropaneamido-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a cyclopropaneamido group at position 2 and a pyridin-3-ylcarboxamide moiety at position 2. Its molecular structure combines aromatic (pyridine and oxazole) and strained (cyclopropane) systems, which may confer unique physicochemical and biological properties.
特性
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-pyridin-3-yl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-11(8-3-4-8)17-13-16-10(7-20-13)12(19)15-9-2-1-5-14-6-9/h1-2,5-8H,3-4H2,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEZTRQSKDMETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Differences :
- Core Heterocycle : PK03447E-1 contains a piperidine ring, whereas the target compound has a 1,3-oxazole ring. The oxazole’s aromaticity and smaller ring size may enhance rigidity and π-π stacking interactions compared to the flexible piperidine.
- Substituents : PK03447E-1 includes a tert-butoxycarbonyl (Boc) protecting group and an amine, while the target compound features a cyclopropaneamido group. The cyclopropane moiety could increase metabolic stability due to its strain-induced reactivity .
Structural Analog 2: N-(Pyridin-3-yl)-1,3-oxazole-4-carboxamide Derivatives
Key Differences :
- Substituent at Position 2 : Unlike the cyclopropaneamido group in the target compound, many analogs (e.g., methyl or phenyl derivatives) lack strained rings. Cyclopropane’s electron-withdrawing effects may alter electronic distribution, affecting binding affinity in biological targets.
- Biological Activity: Oxazole derivatives with pyridinyl groups are often explored as kinase inhibitors. For example, compounds with 4-carboxamide substitutions show IC₅₀ values in the nanomolar range for EGFR inhibition, though the cyclopropaneamido variant’s potency remains uncharacterized .
Structural Analog 3: Cyclopropane-Fused Heterocycles
Key Differences :
- Ring Fusion: Cyclopropane-fused oxazoles (e.g., bicyclic systems) exhibit enhanced strain and reactivity compared to the monocyclic target compound. This difference could influence synthetic accessibility and stability.
- Solubility : Cyclopropane-containing compounds often display lower aqueous solubility due to hydrophobicity, which may necessitate formulation adjustments for pharmacological use.
Research Findings and Limitations
- Safety Profile : Analogous compounds like PK03447E-1 require stringent safety measures (e.g., respiratory and eye protection) during handling , implying that the target compound may share similar hazards.
- Knowledge Gaps: Direct experimental data on solubility, stability, and biological activity for 2-cyclopropaneamido-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide are absent in open literature. Future studies should prioritize synthesis, X-ray crystallography, and in vitro assays to validate predictions.
Q & A
Basic: What are the recommended methods for synthesizing 2-cyclopropaneamido-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide with high purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclopropane amidation and oxazole ring formation. Key steps include:
- Amidation: Reacting cyclopropanecarboxylic acid derivatives with activated intermediates under anhydrous conditions (e.g., DCC/DMAP coupling).
- Oxazole Formation: Cyclization using reagents like POCl₃ or PCl₃, followed by purification via column chromatography (hexane/ethyl acetate gradients) to isolate the target compound .
- Optimization: Adjusting solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yield (typically 40–60%) and purity (>95%) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with cyclopropane protons appearing as distinct multiplets (δ 1.2–1.5 ppm) and pyridinyl signals at δ 8.5–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁N₃O₃: 246.0872) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) and detect byproducts .
Advanced: How can crystallographic tools like SHELX resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation) to obtain high-resolution (<1.0 Å) datasets.
- Structure Solution: SHELXD (direct methods) and SHELXL (refinement) resolve disorder in cyclopropane or oxazole moieties. For example, anisotropic displacement parameters clarify thermal motion in the pyridinyl group .
- Validation: Check R-factor convergence (<0.05) and electron density maps for missing hydrogen atoms .
Advanced: How can computational methods accelerate reaction design for derivatives?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (B3LYP/6-31G*) to model reaction pathways, identifying transition states for cyclopropane ring opening .
- ICReDD Framework: Integrate computational reaction path searches with robotic high-throughput screening to optimize solvent (e.g., THF vs. DMSO) and catalyst (e.g., Pd(OAc)₂) choices .
Basic: What biological screening strategies are suitable for this compound?
Methodological Answer:
- In Vitro Assays: Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization. Compare IC₅₀ values with structurally similar oxazole-carboxamides (e.g., N-(pyridin-4-yl) derivatives show IC₅₀ ~10 nM against CDK2) .
- Docking Studies: Use AutoDock Vina to predict binding to pyridinyl-pocket domains in target proteins .
Advanced: How to address contradictory activity data in biological assays?
Methodological Answer:
- Statistical DOE: Apply factorial design (e.g., 2³ matrix) to test variables like pH (6.5–7.5), buffer composition, and cell line viability. Analyze via ANOVA to identify confounding factors (e.g., serum interference) .
- Dose-Response Reproducibility: Use Hill equation fitting across ≥3 independent replicates to validate EC₅₀ consistency .
Advanced: What mechanistic studies elucidate its reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates (kH/kD) in deuterated solvents to distinguish between SN1/SN2 pathways at the oxazole C4 position .
- Trapping Intermediates: Use LC-MS to detect acyl-nitrenes or oxazolinium ions during acid-catalyzed hydrolysis .
Advanced: How to correlate crystallographic data with structure-activity relationships (SAR)?
Methodological Answer:
- Torsion Angle Analysis: Use ORTEP-3 to measure dihedral angles between oxazole and pyridinyl groups. Correlate planar conformations (angles <10°) with enhanced kinase inhibition .
- Hirshfeld Surfaces: Map intermolecular interactions (e.g., C-H···O bonds) to explain solubility differences across derivatives .
Basic: What purification challenges arise during synthesis, and how are they resolved?
Methodological Answer:
- Byproduct Removal: Silica gel chromatography (ethyl acetate/hexane, 3:7) separates unreacted cyclopropane precursors (Rf ~0.3) from the target (Rf ~0.5) .
- Crystallization: Recrystallize from ethanol/water (7:3) at 4°C to eliminate polar impurities .
Advanced: How do advanced spectroscopic techniques resolve stereochemical uncertainties?
Methodological Answer:
- NOESY NMR: Detect through-space correlations between cyclopropane Hα and oxazole Hβ to confirm cis/trans configurations .
- VCD Spectroscopy: Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
